3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea
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Overview
Description
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea is a complex organic compound featuring a bithiophene moiety, a hydroxyethyl group, and a chlorophenylmethyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene derivative is replaced by a hydroxyethyl group.
Formation of the Urea Linkage: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with 4-chlorophenyl isocyanate to form the desired urea linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the urea linkage or the chlorophenyl group under suitable conditions.
Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Reduced forms of the urea linkage or the chlorophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Electronics: The bithiophene moiety makes this compound a candidate for use in organic semiconductors and photovoltaic materials.
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Drug Development: The urea linkage and chlorophenyl group are common motifs in drug design, making this compound a potential lead for developing new pharmaceuticals.
Biological Probes: The compound can be used as a probe to study biological processes involving thiophene derivatives.
Industry
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea exerts its effects depends on its application:
Organic Electronics: The bithiophene moiety facilitates charge transport, while the urea linkage and chlorophenyl group influence the compound’s electronic properties.
Drug Development: The compound may interact with specific biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog without the hydroxyethyl and urea groups.
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)urea: Lacks the chlorophenyl group.
1-[(4-Chlorophenyl)methyl]urea: Lacks the bithiophene and hydroxyethyl groups.
Uniqueness
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea is unique due to the combination of the bithiophene moiety, hydroxyethyl group, and chlorophenylmethyl urea structure. This combination imparts distinct electronic, chemical, and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14(22)15-7-8-17(25-15)16-2-1-9-24-16/h1-9,14,22H,10-11H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVIFVNDZHQACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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